Ethyl 5-nitro-1H-imidazole-2-carboxylate
CAS No.: 865998-46-5
Cat. No.: VC2925349
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865998-46-5 |
---|---|
Molecular Formula | C6H7N3O4 |
Molecular Weight | 185.14 g/mol |
IUPAC Name | ethyl 5-nitro-1H-imidazole-2-carboxylate |
Standard InChI | InChI=1S/C6H7N3O4/c1-2-13-6(10)5-7-3-4(8-5)9(11)12/h3H,2H2,1H3,(H,7,8) |
Standard InChI Key | YSVPLWXCZZORIO-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NC=C(N1)[N+](=O)[O-] |
Canonical SMILES | CCOC(=O)C1=NC=C(N1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Ethyl 5-nitro-1H-imidazole-2-carboxylate features an imidazole ring with a nitro group at position 5 and an ethyl carboxylate group at position 2. This structural arrangement distinguishes it from the more commonly documented isomer, Ethyl 5-nitro-1H-imidazole-4-carboxylate.
Structural Comparison
The target compound differs from the 4-carboxylate isomer primarily in the position of the carboxylate group on the imidazole ring. While the 4-carboxylate isomer has been well-characterized with CAS Registry Number 74478-95-8, the 2-carboxylate version represents a distinct chemical entity with potentially different physical and chemical properties .
Physical Properties
Based on the structural similarities to the 4-carboxylate isomer and other nitroimidazole derivatives, the following properties can be reasonably estimated for Ethyl 5-nitro-1H-imidazole-2-carboxylate:
The presence of the nitro group at position 5 contributes to the electron-deficient nature of the imidazole ring, while the carboxylate group at position 2 may influence hydrogen bonding capabilities differently compared to the 4-position isomer.
Synthesis and Chemical Reactivity
Oxidation and Esterification
One potential approach would involve the oxidation of a 1H-2-hydroxymethyl-5-nitroimidazole followed by esterification with ethanol. This approach parallels the synthesis method described for 1-lower alkyl-5-nitroimidazole-2-carboxylic acids .
Direct Esterification
The compound could potentially be synthesized by direct esterification of 5-nitro-1H-imidazole-2-carboxylic acid with ethanol under acidic conditions. This approach is supported by information regarding the preparation of methyl esters of similar compounds: "ester can be formed directly, without isolation of the free acid, by addition of methanol to the sulfuric acid reaction medium after removal of excess oxidizing agent" .
Chemical Stability
Carboxylic acid derivatives of nitroimidazoles at the 2-position are noted for their instability under certain conditions. The patent literature indicates that these compounds "are highly unstable compounds under many conditions" and have historically been "prepared in alkaline media and isolated in the form of alkali metal salts in order to avoid or minimize decarboxylation of the free acid" .
The ethyl ester form may provide enhanced stability compared to the free acid, but storage conditions would likely need to be controlled to prevent hydrolysis or decomposition.
Biological Activities and Applications
Antiparasitic Activity
Related compounds such as 1-lower alkyl-5-nitroimidazole-2-carboxamides have been noted to possess "a very high degree of activity against the parasitic diseases histomoniasis and T. vaginalis vaginitis" . The ethyl ester version might serve as an important precursor to such biologically active amides.
Antimicrobial Properties
By comparison, other 5-nitroimidazole derivatives, such as the metronidazole-derived compounds, have demonstrated significant antibacterial activities . The structural similarities suggest that Ethyl 5-nitro-1H-imidazole-2-carboxylate might possess comparable antimicrobial properties, though specific studies would be needed to confirm this hypothesis.
Chemical Intermediates
The compound likely serves as a valuable intermediate in organic synthesis, particularly for the preparation of more complex nitroimidazole derivatives with medicinal applications. The ethyl ester group can undergo various transformations including:
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Hydrolysis to yield the corresponding carboxylic acid
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Aminolysis to form amide derivatives
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Reduction to produce alcohols or aldehydes
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Transesterification to form alternative esters
Analytical Characterization
Spectroscopic Identification
Based on structural features and data from similar compounds, the following spectroscopic characteristics would be expected:
Infrared Spectroscopy
Key absorption bands would likely include:
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N=O stretching bands at approximately 1520-1525 and 1360-1375 cm⁻¹
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C=O stretching band for the ester group at approximately 1700-1730 cm⁻¹
Nuclear Magnetic Resonance
The ¹H NMR spectrum would be expected to show signals for:
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The imidazole proton at position 4 (approximately 7.5-8.5 ppm)
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The ethyl group protons (quartet at approximately 4.2-4.4 ppm for -CH₂- and triplet at 1.2-1.4 ppm for -CH₃)
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The NH proton of the imidazole ring (which may appear as a broad signal)
Chromatographic Analysis
Thin-layer chromatography (TLC) could be employed for monitoring reactions involving this compound, using pre-coated aluminum plates and visualization under UV light at 254 and/or 360 nm, similar to the methods described for related nitroimidazole derivatives .
Comparison with Related Compounds
Structural Analogues
Several related compounds provide context for understanding the properties of Ethyl 5-nitro-1H-imidazole-2-carboxylate:
Structure-Activity Relationships
The position of functional groups on the imidazole ring significantly influences biological activity. The 5-nitro group is frequently associated with antimicrobial properties, while modifications at positions 1 and 2 can modulate pharmacokinetic properties and target specificity.
The 2-carboxylate position may confer different biological properties compared to the 4-carboxylate isomer, potentially altering interactions with biological targets and metabolic stability.
Research Challenges and Future Directions
Synthesis Optimization
A key challenge in working with nitroimidazole-2-carboxylic acid derivatives is their noted instability under various conditions. Future research could focus on developing optimized synthetic routes that mitigate decarboxylation risks and improve yields.
Structure-Property Relationships
Comparative studies between the 2-carboxylate and 4-carboxylate isomers would provide valuable insights into how positional isomerism affects physical properties, chemical reactivity, and biological activities.
Biological Evaluation
Given the established antiparasitic and antimicrobial activities of related nitroimidazole compounds, systematic biological screening of Ethyl 5-nitro-1H-imidazole-2-carboxylate could reveal novel therapeutic applications.
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